molecular formula C23H26N4OS B2581878 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1235059-18-3

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2581878
CAS No.: 1235059-18-3
M. Wt: 406.55
InChI Key: PXAHZPJAJAXPPP-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 2-(methylthio)benzyl group and a quinoxaline-2-carboxamide moiety. With a molecular formula of C₂₄H₂₈N₄OS and a molecular weight of 420.57 g/mol, this compound is of significant interest in medicinal chemistry and preclinical research . While the specific biological profile of this compound is under investigation, its structure suggests potential as a key scaffold for probing central nervous system (CNS) targets. The piperidine ring is a privileged structure in neuropharmacology, commonly found in ligands for sigma receptors (σRs) and cholinesterases, which are attractive targets for treating neurological disorders and neuropathic pain . Furthermore, the quinoxaline moiety is a recognized pharmacophore in various bioactive compounds, contributing to interactions with a range of enzymatic targets . This combination of features makes this compound a versatile intermediate for designing and synthesizing novel ligands in multitarget-directed drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-29-22-9-5-2-6-18(22)16-27-12-10-17(11-13-27)14-25-23(28)21-15-24-19-7-3-4-8-20(19)26-21/h2-9,15,17H,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAHZPJAJAXPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring is often prepared via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Attachment of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol to form the methylthio-benzyl intermediate.

    Coupling Reactions: The final step involves coupling the piperidine intermediate with the quinoxaline core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle: Quinoxaline (target compound) is a planar, electron-deficient heterocycle, favoring interactions with polar enzyme pockets.
  • Substituent Effects :
    • The methylthio group in the target compound may confer moderate lipophilicity and susceptibility to oxidative metabolism. In contrast, the sulfanyl group in ’s analog could enhance covalent binding to cysteine residues .
    • Fluorinated groups (e.g., trifluoromethyl in Goxalapladib) improve metabolic stability and membrane permeability, a feature absent in the target compound .
    • The piperidine-methoxyethyl side chain in Goxalapladib and compounds may enhance solubility and pharmacokinetic profiles compared to the simpler piperidin-4-yl group in the target compound .

Patent and Developmental Status

  • Goxalapladib : Advanced to clinical studies for atherosclerosis, indicating robust preclinical data supporting its mechanism .
  • Crystalline Forms () : Patented in 2023, suggesting industrial interest in stable formulations of related compounds .
  • Compound : Developed by Daiichi Sankyo, underscoring corporate investment in sulfur-containing heterocycles for undisclosed targets .

Q & A

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with potential targets (e.g., PARP-1 or EGFR) based on the quinoxaline scaffold’s π-π stacking potential.
  • Pharmacophore Mapping : Align the compound’s functional groups (carboxamide, piperidine) with known active sites in protein databases (PDB) .

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